1-AZOCANYL(2,5-DIMETHYL-3-FURYL)METHANONE
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Overview
Description
1-AZOCANYL(2,5-DIMETHYL-3-FURYL)METHANONE is a synthetic organic compound that belongs to the class of furans It is characterized by the presence of an azocane ring attached to a 2,5-dimethyl-3-furyl group through a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AZOCANYL(2,5-DIMETHYL-3-FURYL)METHANONE typically involves the reaction of azocane with 2,5-dimethyl-3-furylmethanone under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
1-AZOCANYL(2,5-DIMETHYL-3-FURYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-AZOCANYL(2,5-DIMETHYL-3-FURYL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-AZOCANYL(2,5-DIMETHYL-3-FURYL)METHANONE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-acetyl-2,5-dimethylfuran: A furan derivative with similar structural features.
5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-ylmethanol: Another compound with a furan ring and potential biological activities.
Uniqueness
1-AZOCANYL(2,5-DIMETHYL-3-FURYL)METHANONE is unique due to the presence of the azocane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other furan derivatives and may contribute to its specific applications in various fields.
Properties
IUPAC Name |
azocan-1-yl-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-10-13(12(2)17-11)14(16)15-8-6-4-3-5-7-9-15/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTVEJJSXXHFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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